molecular formula C8H12ClNO4 B7777764 1-Isopropylpyridinium perchlorate

1-Isopropylpyridinium perchlorate

Cat. No.: B7777764
M. Wt: 221.64 g/mol
InChI Key: KITDFIVXAHDTDS-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of 1-isopropylpyridinium perchlorate typically involves the reaction of pyridine with isopropyl halides in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the quaternary ammonium salt . Industrial production methods often involve the use of pyrylium perchlorates, which react with primary amines to yield N-alkylpyridinium perchlorates .

Chemical Reactions Analysis

1-Isopropylpyridinium perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropylpyridinium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropylpyridinium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The perchlorate anion plays a crucial role in these interactions, often acting as a nucleophile or electrophile in various chemical reactions. The compound’s effects are mediated through pathways involving the formation of stabilized carbocations and subsequent reactions with external nucleophiles .

Comparison with Similar Compounds

1-Isopropylpyridinium perchlorate can be compared with other pyridinium salts, such as:

  • N-Methylpyridinium perchlorate
  • N-Ethylpyridinium perchlorate
  • N-Butylpyridinium perchlorate

These compounds share similar structural features but differ in their alkyl substituents, which can influence their reactivity and applications. This compound is unique due to its specific isopropyl group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-propan-2-ylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.ClHO4/c1-8(2)9-6-4-3-5-7-9;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITDFIVXAHDTDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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